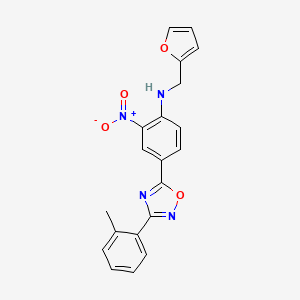
N-(furan-2-ylmethyl)-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as FTOA, is a chemical compound that has gained significant attention in scientific research. FTOA belongs to the family of oxadiazole derivatives, which have shown potential in various biological applications.
Mecanismo De Acción
The mechanism of action of FTOA is not well understood. However, it is believed that FTOA interacts with the target molecule through hydrogen bonding and pi-pi stacking interactions. The nitro group in FTOA is also thought to play a crucial role in its mechanism of action.
Biochemical and Physiological Effects:
FTOA has been shown to exhibit various biochemical and physiological effects. In a recent study, FTOA was found to inhibit the growth of cancer cells by inducing apoptosis. FTOA was also found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FTOA is its strong fluorescence emission, which makes it a promising candidate for fluorescence sensing applications. FTOA is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, FTOA has certain limitations for lab experiments. For example, FTOA is sensitive to light and air, which can affect its stability. FTOA is also insoluble in water, which can limit its application in aqueous environments.
Direcciones Futuras
There are various future directions for the research on FTOA. One of the potential directions is the development of FTOA-based sensors for the detection of environmental pollutants, such as heavy metals and pesticides. Another direction is the synthesis of FTOA derivatives with improved stability and solubility for better application in biological systems.
Conclusion:
FTOA is a promising compound that has shown potential in various scientific research applications. The synthesis of FTOA is relatively easy, and it exhibits strong fluorescence emission, making it a promising candidate for fluorescence sensing applications. FTOA has also shown various biochemical and physiological effects, such as anti-inflammatory and anti-cancer activity. However, FTOA has certain limitations for lab experiments, such as sensitivity to light and air and insolubility in water. There are various future directions for the research on FTOA, including the development of FTOA-based sensors and the synthesis of FTOA derivatives with improved properties.
Métodos De Síntesis
The synthesis of FTOA involves the reaction between furan-2-ylmethylamine, o-tolylacetic acid, and nitric acid. The reaction results in the formation of FTOA, which is then purified using column chromatography. The yield of FTOA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratio.
Aplicaciones Científicas De Investigación
FTOA has been extensively studied for its potential in various scientific research applications. One of the major applications of FTOA is in the field of fluorescence sensing. FTOA has been shown to exhibit strong fluorescence emission, which makes it a promising candidate for the detection of various analytes, such as metal ions, amino acids, and proteins.
Another application of FTOA is in the field of organic electronics. FTOA has been used as a building block for the synthesis of organic semiconductors, which have shown potential in the development of electronic devices, such as organic field-effect transistors and organic light-emitting diodes.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-13-5-2-3-7-16(13)19-22-20(28-23-19)14-8-9-17(18(11-14)24(25)26)21-12-15-6-4-10-27-15/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJSXGSRGUYSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


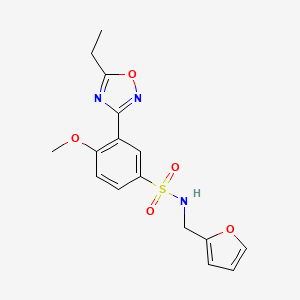

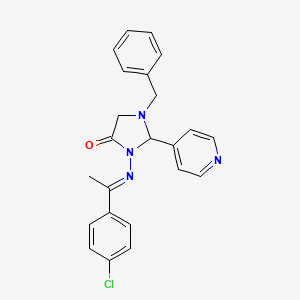
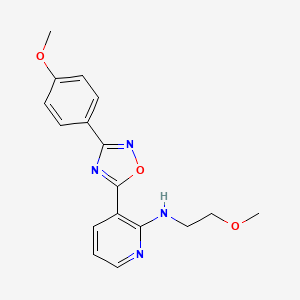
![8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7707441.png)

![N,4-dimethyl-N-({N'-[(Z)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7707459.png)
![1-[2-[(2,6-Dichlorophenyl)methylsulfanyl]ethyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7707462.png)

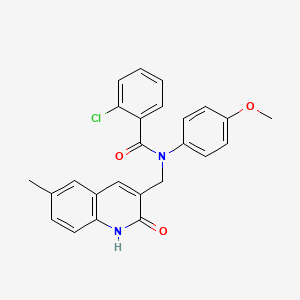
![1-(benzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7707468.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide](/img/structure/B7707470.png)
